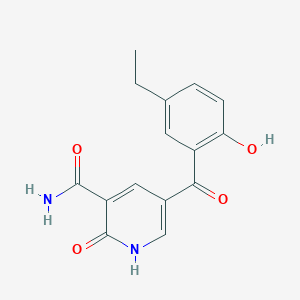
3-Ethyltetracosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyltetracosane: is a hydrocarbon compound with the molecular formula C26H54 . It belongs to the class of long-chain alkanes, specifically a derivative of tetracosane with an ethyl group attached to the third carbon atom. This compound is characterized by its high molecular weight and non-polar nature, making it relatively inert under standard conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyltetracosane typically involves the alkylation of tetracosane. One common method is the Friedel-Crafts alkylation, where tetracosane reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the oligomerization of smaller alkanes followed by selective alkylation. These processes are conducted under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyltetracosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: Under harsh conditions, it can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorination or bromination), are common.
Cracking: Thermal or catalytic cracking can break down the long carbon chain into smaller hydrocarbons.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Halogenation: Halogens (chlorine or bromine) in the presence of UV light or a radical initiator.
Cracking: High temperatures (500-700°C) and catalysts like zeolites or alumina.
Major Products Formed:
Oxidation: Primary alcohols, aldehydes, and carboxylic acids.
Halogenation: Various haloalkanes depending on the degree of substitution.
Cracking: Shorter alkanes and alkenes.
Aplicaciones Científicas De Investigación
Chemistry: 3-Ethyltetracosane is used as a model compound in studies of hydrocarbon behavior, including phase transitions, viscosity, and intermolecular interactions. It serves as a reference in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: In biological research, this compound is studied for its role in the lipid composition of cell membranes and its potential effects on membrane fluidity and permeability.
Medicine: While not directly used as a drug, its derivatives and analogs are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is utilized as a lubricant additive, a component in paraffin waxes, and a standard in the calibration of analytical instruments .
Mecanismo De Acción
The mechanism by which 3-ethyltetracosane exerts its effects is primarily through its physical properties rather than chemical reactivity. Its long hydrophobic chain interacts with other non-polar molecules, influencing the viscosity and phase behavior of mixtures. In biological systems, it can integrate into lipid bilayers, affecting membrane dynamics and protein function .
Comparación Con Compuestos Similares
Tetracosane: The parent hydrocarbon without the ethyl substitution.
Hexacosane: A longer-chain alkane with two additional carbon atoms.
3-Methyltetracosane: A similar compound with a methyl group instead of an ethyl group at the third carbon.
Uniqueness: 3-Ethyltetracosane is unique due to its specific branching, which affects its physical properties such as melting point, boiling point, and solubility. The presence of the ethyl group introduces steric hindrance, influencing its reactivity and interactions compared to its linear and less-branched counterparts .
Propiedades
Número CAS |
55282-17-2 |
|---|---|
Fórmula molecular |
C26H54 |
Peso molecular |
366.7 g/mol |
Nombre IUPAC |
3-ethyltetracosane |
InChI |
InChI=1S/C26H54/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(5-2)6-3/h26H,4-25H2,1-3H3 |
Clave InChI |
HCYGJXYCUXDCHD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(1-Naphthylmethyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357288.png)

![2,3,4,5,6,7-Hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B13357306.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13357309.png)

![6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357316.png)

![1-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13357331.png)



![3-[(Ethylsulfanyl)methyl]-6-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357378.png)
